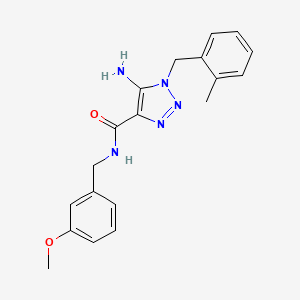

5-amino-N-(3-methoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Description

5-Amino-N-(3-methoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic triazole derivative characterized by a 1,2,3-triazole core substituted with an amino group at position 5, a 3-methoxybenzyl group at the N-position, and a 2-methylbenzyl group at position 1.

Properties

IUPAC Name |

5-amino-N-[(3-methoxyphenyl)methyl]-1-[(2-methylphenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2/c1-13-6-3-4-8-15(13)12-24-18(20)17(22-23-24)19(25)21-11-14-7-5-9-16(10-14)26-2/h3-10H,11-12,20H2,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZDQPLLCGDEOHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C(=C(N=N2)C(=O)NCC3=CC(=CC=C3)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-amino-N-(3-methoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound featuring a triazole ring, which is known for its stability and versatility in biological applications. This compound has garnered attention due to its potential therapeutic properties, particularly in the fields of anti-cancer and anti-parasitic activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The compound's molecular formula is , with a molecular weight of 367.4 g/mol. The IUPAC name is 5-amino-N-(2-methoxy-5-methylphenyl)-1-[(3-methoxyphenyl)methyl]triazole-4-carboxamide. Below is a summary of its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 367.4 g/mol |

| IUPAC Name | 5-amino-N-(2-methoxy-5-methylphenyl)-1-[(3-methoxyphenyl)methyl]triazole-4-carboxamide |

| InChI Key | VDZHYYUWCDMAPW-UHFFFAOYSA-N |

The biological activity of this compound primarily arises from its interaction with various molecular targets, including enzymes and metal ions. The triazole ring can effectively bind to these targets, altering their activity and influencing cellular pathways such as apoptosis and cell division.

Interactions with Enzymes

Research has shown that the compound can inhibit serine hydrolases (SHs), which play critical roles in lipid metabolism and signal transduction. For instance, certain analogs of triazole compounds have demonstrated the ability to irreversibly inactivate SHs like FAAH and ABHD6, indicating a promising avenue for therapeutic applications in pain management and inflammation control .

Biological Activity Studies

Several studies have evaluated the biological activity of triazole derivatives, including our compound of interest.

Antiparasitic Activity

A study focused on the antitrypanosomal activity of 1,2,3-triazole analogs highlighted that compounds with similar structures exhibited potent activity against Trypanosoma cruzi, the causative agent of Chagas disease. The most effective analogs showed IC50 values significantly lower than traditional treatments like Benznidazole (Bz), suggesting that modifications to the triazole scaffold can enhance efficacy against parasitic infections .

Anticancer Potential

The anticancer properties of triazoles have been extensively documented. For instance, compounds containing the triazole moiety have been shown to inhibit cancer cell proliferation by inducing apoptosis through various pathways. In vitro studies indicated that certain derivatives could effectively reduce tumor cell viability at low concentrations .

Case Studies

- Inhibition of Serine Hydrolases : A study demonstrated that specific triazole ureas could inhibit multiple SHs with high potency. For example, compound AA26-9 inhibited 15 different SHs with varying degrees of selectivity and potency .

- Trypanocidal Activity : In a comparative analysis involving several triazole derivatives against T. cruzi, some compounds achieved IC50 values as low as 0.21 µM against trypomastigotes, showcasing their potential as effective treatments for Chagas disease .

Scientific Research Applications

Biological Applications

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

1. Anticancer Activity

Research has demonstrated that triazole derivatives can inhibit cancer cell proliferation. For instance, compounds with a similar triazole structure have shown efficacy against indoleamine 2,3-dioxygenase (IDO1), a target in immuno-oncology. In one study, a library of triazole compounds was screened, leading to the identification of potent inhibitors with IC50 values in the low micromolar range .

2. Antimicrobial Properties

Triazoles have been noted for their antimicrobial activity. Compounds structurally related to 5-amino-N-(3-methoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide have shown effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections .

3. Cholinesterase Inhibition

Certain derivatives of triazoles have been explored as cholinesterase inhibitors, which are crucial in treating neurodegenerative diseases such as Alzheimer's. The incorporation of triazole moieties has been linked to enhanced inhibitory activity against acetylcholinesterase .

Case Studies

Several case studies highlight the applications and effectiveness of triazole derivatives in medicinal chemistry:

Case Study 1: IDO1 Inhibition

A study involving the synthesis and screening of triazole derivatives revealed that specific substitutions on the triazole ring significantly improved IDO1 inhibition. The optimized compound demonstrated an IC50 value of 0.023 μM, showcasing its potential as a lead compound for further development in cancer therapy .

Case Study 2: Antimicrobial Activity

In another investigation, a series of triazole compounds were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited strong antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 4 to 9 μM .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 5-amino-N-(3-methoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide, we compare it with structurally related triazole carboxamides, focusing on substituent effects, biological activities, and pharmacological profiles.

Table 1: Structural and Functional Comparison of Selected Triazole Carboxamides

Key Structural and Functional Insights

Substituent Effects on Bioactivity: The 3-methoxybenzyl group in the target compound may enhance lipophilicity and hydrogen-bonding capacity compared to non-polar (e.g., methyl) or electron-withdrawing (e.g., fluoro) substituents in analogs like Rufinamide . Similar substituents in compound 3q (o-tolyl) were linked to Wnt/β-catenin pathway modulation .

Amino Group at Position 5: The amino group is a critical pharmacophore in triazole carboxamides. In analogs such as CAI, this group is essential for calcium channel inhibition, though metabolic instability (e.g., cleavage into inactive benzophenone moieties) was observed .

Biological Activity Trends: Compounds with electron-donating groups (e.g., methoxy, methyl) on the benzyl rings (e.g., target compound, 5-amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)) often exhibit enhanced antiproliferative activity compared to halogenated analogs . Fluorinated derivatives (e.g., Rufinamide) prioritize metabolic stability and CNS penetration, as seen in their therapeutic use for epilepsy .

Metabolic and Pharmacokinetic Considerations: The methoxy substituents in the target compound may slow oxidative metabolism compared to non-substituted benzyl groups, as seen in CAI, which undergoes phase I metabolism to inactive fragments .

Q & A

Q. What are the recommended synthetic methodologies for 5-amino-N-(3-methoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves a multi-step process:

- Step 1 : Condensation of substituted benzylamines (e.g., 3-methoxybenzylamine) with isocyanides or activated carbonyl intermediates to form carboximidoyl chlorides.

- Step 2 : Cyclization via Huisgen 1,3-dipolar cycloaddition or copper-catalyzed azide-alkyne click chemistry to construct the triazole core.

- Step 3 : Functionalization of the 5-amino group and final purification via recrystallization (e.g., ethanol/DMF mixtures) or column chromatography . Key challenges include optimizing reaction conditions (temperature, solvent polarity) to minimize byproducts and improve yields.

Q. How can solubility limitations of this compound be addressed in biological assays?

Due to low aqueous solubility (common in triazole carboxamides), researchers employ:

- Co-solvent systems : DMSO-water mixtures (≤10% DMSO) for in vitro studies.

- Structural derivatization : Introducing hydrophilic groups (e.g., hydroxyl, carboxyl) on the benzyl substituents to enhance solubility without compromising activity .

- Nanoparticle encapsulation : Lipid-based carriers to improve bioavailability in in vivo models .

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : Confirm regiochemistry of the triazole ring (1H and 13C NMR) and substitution patterns on benzyl groups .

- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients.

- Mass spectrometry (HRMS) : Validate molecular formula (C19H21N5O2) and detect isotopic patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzyme inhibition data for this compound?

Discrepancies in IC50 values (e.g., kinase vs. phosphatase inhibition) may arise from:

- Assay conditions : Variations in buffer pH, ionic strength, or ATP concentration. Standardize protocols using reference inhibitors (e.g., staurosporine for kinases).

- Off-target effects : Perform counter-screens against related enzymes and use siRNA knockdown to confirm target specificity .

- Data normalization : Use Z-factor validation to ensure assay robustness .

Q. What strategies optimize structure-activity relationships (SAR) for dual-target inhibition (e.g., anticancer and anti-inflammatory activity)?

- Substituent modulation : Replace 3-methoxybenzyl with electron-withdrawing groups (e.g., 3-fluorobenzyl) to enhance binding to hydrophobic enzyme pockets.

- Scaffold hopping : Hybridize the triazole core with pyrazole or thiadiazole moieties to explore synergistic effects .

- Computational docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like COX-2 or HDACs .

Q. How should in vivo pharmacokinetic studies be designed for this compound?

- Dosing regimen : Administer via oral gavage (10–50 mg/kg) in rodent models, with plasma sampling at 0, 1, 3, 6, 12, and 24 hours.

- Metabolite profiling : Use LC-MS/MS to identify phase I/II metabolites (e.g., O-demethylation products).

- Tissue distribution : Quantify compound levels in target organs (liver, brain) using isotope dilution assays .

Future Directions & Methodological Gaps

Q. What are understudied therapeutic applications of this compound?

Emerging areas include:

- Neuroprotection : Evaluate inhibition of amyloid-β aggregation in Alzheimer’s models via thioflavin T assays .

- Antimicrobial resistance : Screen against ESKAPE pathogens using broth microdilution to determine MIC values .

Q. How can crystallography advance understanding of its mechanism of action?

- Single-crystal X-ray diffraction : Resolve 3D structure to identify key hydrogen bonds (e.g., between the carboxamide group and catalytic lysine residues).

- Comparative analysis : Overlay crystal structures with homologs (e.g., Carboxyamidotriazole) to map conserved binding motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.